N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to many biologically active molecules, including antiviral and anticancer drugs . The presence of the furopyridine scaffold in its structure contributes to its potential bioactivity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furopyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furopyridine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the furopyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furopyridine oxides, while substitution reactions can introduce various functional groups onto the furopyridine ring .
Scientific Research Applications
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The furopyridine scaffold allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furopyridine derivatives such as:
Uniqueness
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the benzhydryl group, which can enhance its lipophilicity and binding affinity to biological targets . This structural feature distinguishes it from other similar compounds and contributes to its potential bioactivity .
Properties
IUPAC Name |
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-12-13-19-18(23-15)14-20(26-19)22(25)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,21H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIDUCIIKKDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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